molecular formula C21H19N3O4 B2613431 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide CAS No. 1396583-57-5

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide

Cat. No.: B2613431
CAS No.: 1396583-57-5
M. Wt: 377.4
InChI Key: HFDWZFIULOQPJS-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activities

  • Some 2-amino-4,6-diarylpyrimidines, similar in structure to 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide, have been prepared and tested for their antibacterial and antifungal activities. These compounds showed potential against organisms like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans, indicating a possible application in combating infections (Thanh & Mai, 2009).

Peripheral Benzodiazepine Receptor Ligands

  • Research involving 2-aminopyrimidines, similar to the chemical structure , has shown their potential as ligands for the histamine H4 receptor. This indicates a possible use in treating inflammatory conditions or pain, given the anti-inflammatory and antinociceptive activities observed in certain compounds (Altenbach et al., 2008).

Crystallographic Studies

  • The crystal structures of compounds with a pyrimidine component similar to this compound have been studied. This research can contribute to a deeper understanding of the molecular conformation and potential interactions in drug design (Subasri et al., 2016).

Histone Deacetylase Inhibition

  • Compounds structurally related to the chemical have been studied for their ability to inhibit histone deacetylases, with implications for cancer treatment. These compounds have shown potential in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Radiochemical Synthesis

  • Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, a group related to the compound of interest, have been carried out for radiochemical synthesis, particularly for imaging purposes using PET scans. This indicates potential applications in medical imaging and diagnostics (Dollé et al., 2008).

Pharmaceutical Intermediates

  • The compound 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, which shares a structural component with the chemical , has been used as an intermediate for the production of pharmaceutically effective compounds. This suggests its utility in the pharmaceutical manufacturing process (Fort, 2002).

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-15(25)17-7-9-18(10-8-17)27-13-20(26)24-19-11-21(23-14-22-19)28-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDWZFIULOQPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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